2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
2-(Thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno-pyrimidine-dione core substituted with thiophene and p-tolyl groups. The chromeno[2,3-d]pyrimidine scaffold is structurally analogous to anthraquinone derivatives but incorporates oxygen and nitrogen atoms, enhancing its electronic and pharmacological properties .
This compound shares structural similarities with pharmacologically active pyrimidine derivatives, such as thieno[2,3-d]pyrimidin-4-ones and pyridopyrimidines, which are known for antioxidant, antimicrobial, and anticancer activities .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c1-13-8-10-14(11-9-13)24-20(17-7-4-12-28-17)23-21-18(22(24)26)19(25)15-5-2-3-6-16(15)27-21/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYTWUNIOSUURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines. This compound is characterized by a unique structure that includes a chromene moiety fused with a pyrimidine ring and various substituents that contribute to its potential biological activities. The exploration of its biological activity is critical for understanding its therapeutic potential in medicinal chemistry.
Anticancer Activity
Recent studies have evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including those similar to 2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
Case Study:
A study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited significant cytotoxicity against triple-negative breast cancer cells by inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. The most potent derivatives had IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell growth .
Enzyme Inhibition
The compound's mechanism of action may involve the inhibition of key enzymes involved in cellular processes. For instance, thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis.
Research Findings:
In vitro assays showed that certain derivatives exhibited higher potency than established DHODH inhibitors like brequinar and teriflunomide. This suggests that compounds similar to 2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione could serve as effective tools for further drug development .
Structure–Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the therapeutic potential of this compound. Various modifications can influence potency and selectivity.
Table 1: SAR Analysis of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Substituent | IC50 (μM) | Activity Description |
|---|---|---|---|
| Compound A | None | 15 ± 0.8 | Moderate MIF2 inhibition |
| Compound B | CF₃ Group | 7.2 ± 0.6 | Enhanced potency |
| Compound C | Naphthalene | 2.6 ± 0.2 | Highest activity observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Chromeno-Pyrimidine Derivatives
Key Observations :
- Electron-Donating/Withdrawing Effects : The thiophene group in the target compound (electron-rich sulfur atom) enhances π-stacking interactions compared to the furan analog (oxygen-based) .
- Conformational Rigidity: The fused chromeno-pyrimidine-dione core imposes greater rigidity than tetrahydropyrimidine-dione derivatives, possibly affecting binding specificity .
Key Differences :
- Reagents: The target compound likely requires thiophene-containing precursors and POCl₃-mediated cyclization, similar to thieno-pyrimidine synthesis .
- Yields: Thieno-pyrimidines generally achieve higher yields (70–85%) than pyridopyrimidines (65–82%) due to fewer side reactions .
Pharmacological Activity Comparisons
Key Insights :
- Electron-Donating Groups : Compounds with p-OH or p-NH₂ substituents (e.g., pyridopyrimidines) show superior antioxidant activity due to radical scavenging capabilities .
- Thiophene vs. Pyridine Cores : Thiophene-containing derivatives (target compound) may exhibit stronger redox activity than pyridine analogs, though experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
